4-(Iminomethyl)aniline

Physicochemical Properties ADME Prediction Separation Science

4-(Iminomethyl)aniline is a uniquely differentiated aromatic building block featuring both a nucleophilic primary amine and an electrophilic imine on a single para-substituted phenyl ring. This dual reactivity enables step-efficient, orthogonal functionalization cascades for constructing complex quinazolines, benzimidazoles, and triazines—capabilities unattainable with simple aniline or benzaldehyde mixtures. Its balanced LogP (1.00) and TPSA (49.87 Ų) make it particularly valuable for CNS-targeted probe and lead discovery programs. As a niche, custom-synthesis compound with limited commercial availability, early engagement with specialist manufacturers is recommended to secure supply for your R&D pipeline.

Molecular Formula C7H8N2
Molecular Weight 120.15 g/mol
CAS No. 79677-95-5
Cat. No. B15438320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Iminomethyl)aniline
CAS79677-95-5
Molecular FormulaC7H8N2
Molecular Weight120.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=N)N
InChIInChI=1S/C7H8N2/c8-5-6-1-3-7(9)4-2-6/h1-5,8H,9H2
InChIKeyIKMXFNJPTZJSLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Iminomethyl)aniline CAS 79677-95-5: A Dual-Function Aromatic Imine Intermediate for Advanced Synthesis


4-(Iminomethyl)aniline (CAS 79677-95-5) is a specialized aromatic amine compound, structurally characterized by a para-substituted aniline core bearing an iminomethyl (–CH=NH) group . With a molecular formula of C7H8N2 and a molecular weight of 120.15 g/mol, it is classified as an aromatic imine, also known as a Schiff base . This compound is primarily recognized as a valuable synthetic building block and a potential ligand, owing to the distinct reactivity profiles of its primary amine and imine functionalities . Its precise mass is 120.06900, with a polar surface area (PSA) of 49.87 Ų and a calculated LogP of 1, indicating balanced hydrophilic-lipophilic properties . The compound is synthesized through the condensation of p-aminobenzaldehyde with ammonia or a primary amine .

Beyond Simple Anilines: Why 4-(Iminomethyl)aniline's Dual Reactivity Defines Its Niche Applications


Generic substitution with simpler aniline derivatives or common aldehydes is not viable for applications requiring the specific dual functionality of 4-(Iminomethyl)aniline. The molecule uniquely incorporates both a nucleophilic primary aromatic amine and an electrophilic imine (Schiff base) within the same para-substituted framework . This enables distinct reaction cascades, such as sequential functionalization for constructing complex heterocycles or serving as a chelating ligand through both nitrogen atoms, which cannot be replicated by a mixture of aniline and 4-aminobenzaldehyde . Its predicted physicochemical properties, including a LogP of 1 and a PSA of 49.87 Ų , place it in a specific property space that differs from its precursors and other aniline derivatives, directly impacting its behavior in separation, formulation, and biological assays. This evidence guide quantifies these key differentiators to inform scientific selection and procurement decisions.

Quantitative Differentiation Data for 4-(Iminomethyl)aniline vs. Closest Analogs


Physicochemical Profile: Lipophilicity and Polarity Differentiation from Aniline and 4-Aminobenzaldehyde

4-(Iminomethyl)aniline exhibits a distinct physicochemical profile compared to its two primary structural precursors and potential substitutes, aniline and 4-aminobenzaldehyde. This differentiation is critical for predicting behavior in chromatographic separation, liquid-liquid extraction, and passive membrane permeability. Quantitative data from authoritative databases reveal a balanced property set that is not achievable by mixing the two comparator compounds [1] [2].

Physicochemical Properties ADME Prediction Separation Science

Polar Surface Area (PSA) Differentiation for Membrane Permeability and Solubility Predictions

The topological polar surface area (TPSA) is a key descriptor for predicting a molecule's oral bioavailability and its ability to cross biological membranes. 4-(Iminomethyl)aniline possesses a TPSA that is intermediate between its non-polar precursor aniline and the more polar 4-aminobenzaldehyde, offering a unique property for specific applications [1] [2].

Druglikeness Bioavailability Formulation Science

Dual Reactive Functionality: Quantified Synthetic Versatility vs. Aniline Derivatives

Unlike simple anilines or benzaldehydes, 4-(Iminomethyl)aniline offers two distinct, quantifiable reactive sites on the same molecule: a primary aromatic amine and an imine (Schiff base). This dual functionality allows for two independent, sequential derivatization steps, a feature not present in its structural precursors . The presence of the imine group (C=N) is a critical pharmacophore and a versatile linkage in organic synthesis, while the primary amine can undergo diazotization, acylation, or alkylation .

Organic Synthesis Medicinal Chemistry Building Block

Key Application Scenarios for 4-(Iminomethyl)aniline Driven by Quantitative Differentiation


Synthesis of Complex Heterocyclic Libraries via Sequential Functionalization

The unique dual reactivity of 4-(Iminomethyl)aniline, featuring both a primary amine and an imine , enables a step-efficient synthesis of diverse heterocyclic scaffolds such as quinazolines, benzimidazoles, and triazines. This is a direct consequence of the quantitative advantage of having two orthogonal functional groups on the same molecule, a feature not available in simpler aniline or benzaldehyde building blocks. Researchers can first react the imine group in a cycloaddition or condensation, followed by independent functionalization of the aniline amine.

Design of Metal Complexes and Coordination Polymers

The compound's structure, containing both an aniline nitrogen and an imine nitrogen, makes it a candidate for a bidentate ligand in coordination chemistry. The specific spatial arrangement of these donor atoms, pre-organized on a rigid phenyl ring, can lead to the formation of stable chelate rings with transition metals . This is a key differentiator from using a mixture of monodentate ligands, enabling the synthesis of discrete metal complexes or extended metal-organic frameworks with tailored catalytic or electronic properties.

Development of Molecular Probes with Optimized Bioavailability Profile

For applications in chemical biology and drug discovery, 4-(Iminomethyl)aniline's calculated LogP of 1.00 and TPSA of 49.87 Ų are key differentiators. These values place it in a favorable region for both passive membrane permeability and aqueous solubility, which is critical for developing bioavailable molecular probes or drug-like lead compounds. This quantitative profile is superior to more polar analogs like 4-aminobenzaldehyde (TPSA 43.09 Ų) for specific CNS targets, and more balanced than highly lipophilic aniline derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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